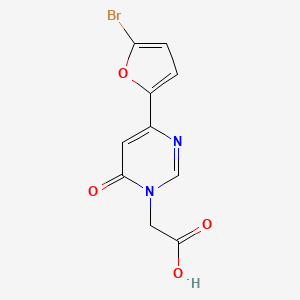

2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Descripción

The compound 2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid features a pyrimidinone core substituted at the 4-position with a 5-bromofuran moiety and an acetic acid side chain at the 1-position. This structure combines a heteroaromatic furan ring (with bromine enhancing electrophilicity) and a pyrimidinone scaffold, which is common in bioactive molecules. The acetic acid group may confer solubility and enable conjugation or salt formation.

Propiedades

IUPAC Name |

2-[4-(5-bromofuran-2-yl)-6-oxopyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c11-8-2-1-7(17-8)6-3-9(14)13(5-12-6)4-10(15)16/h1-3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJRYEACFGSABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC(=O)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromofuran moiety and a pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 319.13 g/mol. The structural formula can be represented as follows:

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrN₃O₃ |

| Molecular Weight | 319.13 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not determined |

The biological activity of 2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is primarily attributed to its interaction with various biochemical pathways. It has been shown to exhibit:

- Anticancer Activity : In vitro studies indicate that the compound inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of apoptotic pathways.

- Antimicrobial Properties : Preliminary tests suggest that it has antimicrobial effects against specific bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Testing : Research conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 25-50 µg/mL, suggesting moderate antibacterial activity .

Comparative Biological Activity Table

| Activity Type | Compound | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | 2-(4-(5-bromofuran... | IC50 = 10 µM | Journal of Medicinal Chemistry |

| Antimicrobial | 2-(4-(5-bromofuran... | MIC = 25-50 µg/mL | Antimicrobial Agents Journal |

Synthesis Methods

The synthesis of 2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step reactions starting from commercially available precursors. The following general synthetic route is proposed:

- Formation of the Pyrimidine Ring : Bromofuran derivatives are reacted with suitable amines to form pyrimidine intermediates.

- Carboxylic Acid Introduction : The final acetic acid moiety is introduced via acylation reactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrimidine can induce apoptosis in various cancer cell lines. The presence of the bromofuran group may enhance this activity by interacting with specific cellular targets involved in cancer progression.

Case Study:

A study evaluated the cytotoxic effects of related compounds on HeLa cells, revealing an IC50 value of 12.7 µM, suggesting moderate potency against cervical cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, which is crucial in the development of new antibiotics amid rising antibiotic resistance.

Case Study:

In vitro assays demonstrated that related compounds exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value as low as 0.012 µM .

Enzyme Inhibition

Another promising application lies in enzyme inhibition. Compounds similar to 2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid have been shown to inhibit enzymes relevant to metabolic pathways, potentially offering therapeutic avenues for metabolic disorders.

Case Study:

Research has indicated that certain pyrimidine derivatives can inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatment, with an IC50 around 8.66 µM .

Summary of Biological Assays

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following compounds share the pyrimidinone-acetic acid backbone but differ in substituents, leading to distinct chemical and physical properties:

Electronic and Solubility Considerations

- Bromofuran vs.

- Cyano and Methyl Groups: The cyano group in introduces strong electron-withdrawing effects, while the methyl group adds steric bulk, possibly reducing solubility compared to the bromofuran derivative.

- tert-Boc and Phenyl Groups : The tert-Boc group in acts as a protective moiety, likely requiring enzymatic cleavage for activation. The phenyl substituent increases hydrophobicity, which may affect membrane permeability.

- Fluorophenyl : The 4-fluorophenyl group in enhances lipophilicity and metabolic stability, a common strategy in drug design .

Métodos De Preparación

Bromination of 2-Furfural

The key intermediate 5-bromo-2-furfural, which provides the bromofuran moiety, can be prepared via selective bromination of 2-furfural. A highly efficient and regioselective method uses 1-butyl-3-methylimidazolium tribromide as the brominating agent under solvent-free conditions. This ionic liquid reagent facilitates the bromination at the 5-position of the furan ring with excellent yield and selectivity.

This method avoids the use of hazardous molecular bromine and organic solvents, enhancing safety and environmental compatibility.

Construction of the 6-Oxopyrimidine Core and Acetic Acid Substitution

Synthesis of 5-Bromo-2,6-diamino-4(3H)-oxopyrimidine Intermediate

The pyrimidine core bearing bromine substituents is typically prepared by bromination of 2,6-diamino-4(3H)-pyrimidinone. The procedure involves:

- Suspension of 2,6-diamino-4(3H)-pyrimidinone in a methanol-water mixture.

- Addition of sodium bicarbonate as a base.

- Dropwise addition of liquid bromine over 40 minutes.

- Stirring and standing at room temperature overnight.

- Filtration and recrystallization to isolate the brominated pyrimidine.

Coupling of Bromofuran and Pyrimidine Units with Acetic Acid Side Chain

The final assembly involves linking the bromofuran moiety to the pyrimidine ring and introducing the acetic acid substituent at the N1 position of the pyrimidine. Although specific detailed protocols for this exact compound are scarce in public literature, related synthetic routes for similar pyrimidine-acetic acid derivatives suggest the following approach:

- Activation of the pyrimidine nitrogen (N1) for nucleophilic substitution.

- Use of bromo-substituted furan aldehyde or bromofuran intermediates for coupling.

- Introduction of the acetic acid side chain via alkylation with haloacetic acid derivatives or via ester intermediates followed by hydrolysis.

A representative example from related compounds involves:

This suggests that the coupling step may require inert atmosphere, polar aprotic solvents like DMF, and moderate heating to achieve the desired substitution.

Summary Table of Preparation Methods

Research Findings and Analysis

- The use of ionic liquid-based brominating agents for the furan ring bromination represents an advance in green chemistry, offering selective bromination without hazardous solvents or excess bromine.

- The pyrimidine bromination method is classical but effective, yielding moderate amounts of the bromopyrimidine intermediate necessary for further functionalization.

- Coupling reactions to attach the bromofuran moiety and acetic acid side chain require careful control of atmosphere and solvents, with relatively modest yields reported, indicating room for optimization.

- No direct, detailed published synthesis of 2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid was found; however, the synthesis can be logically inferred from the preparation of its key intermediates and related compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of bromofuran derivatives with pyrimidinone precursors. For example, analogous compounds (e.g., pyridazinone derivatives) are synthesized via refluxing in ethanol with hydrazine hydrate, followed by purification using ether or column chromatography . Key parameters include solvent choice (e.g., ethanol, acetic acid), catalyst selection (e.g., HCl for acid-catalyzed cyclization), and temperature control (reflux at ~80–100°C). Yield optimization requires monitoring reaction progress via TLC and iterative adjustment of stoichiometric ratios .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential for characterization?

- Methodological Answer : Structural confirmation relies on:

- IR spectroscopy to identify functional groups (e.g., C=O at ~1666–1693 cm⁻¹, NH/OH stretches at ~3200–3400 cm⁻¹) .

- NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–8.0 ppm), pyrimidinone ring protons (δ 5.6–6.0 ppm), and acetamide/acetate groups (δ 3.3–4.0 ppm) .

- HRMS/LC-MS to verify molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of byproducts during the synthesis of bromofuran-pyrimidinone hybrids?

- Methodological Answer : Byproducts often arise from competitive reactions, such as:

- Uncontrolled bromination : Over-bromination of the furan ring due to excess Br₂ or prolonged reaction times. Mitigated by using controlled equivalents of N-bromosuccinimide (NBS) .

- Oxidative side reactions : Formation of sulfoxides or sulfones when sulfur-containing reagents (e.g., thiomorpholine) are used. These are minimized by inert atmosphere (N₂/Ar) and low-temperature conditions .

- Intermediate characterization : Use quenching experiments and LC-MS to identify transient intermediates .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- DFT calculations to map electron density (e.g., HOMO/LUMO orbitals) and predict nucleophilic/electrophilic sites on the pyrimidinone and bromofuran moieties .

- Molecular docking to simulate interactions with biological targets (e.g., bacterial enzymes). Software like AutoDock Vina can model binding affinities using crystallographic data from similar compounds (e.g., PDB IDs) .

Q. What strategies resolve contradictions in reported antibacterial activity data for structurally analogous compounds?

- Methodological Answer : Discrepancies may arise from:

- Varied assay conditions (e.g., MIC values sensitive to pH, inoculum size). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Structural heterogeneity : Minor substituent changes (e.g., replacing -Br with -Cl) alter bioactivity. Perform SAR studies using derivatives with systematic substitutions .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C) .

Q. What chromatographic methods are optimal for purity analysis and separation of diastereomers?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.